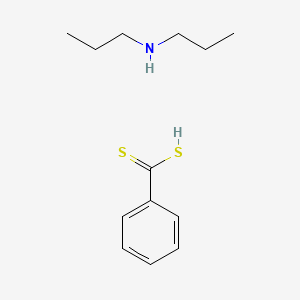
Benzenecarbodithioic acid--N-propylpropan-1-amine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzènecarbodithioïque - N-propylpropan-1-amine (1/1) est un composé organique qui combine les propriétés de l’acide benzènecarbodithioïque et de la N-propylpropan-1-amine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide benzènecarbodithioïque - N-propylpropan-1-amine (1/1) implique généralement la réaction de l’acide benzènecarbodithioïque avec la N-propylpropan-1-amine dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte pour éviter l’oxydation et d’autres réactions secondaires. Les solvants courants utilisés dans cette synthèse comprennent le dichlorométhane et l’éthanol. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour assurer une réaction complète.
Méthodes de production industrielle
Dans un cadre industriel, la production de l’acide benzènecarbodithioïque - N-propylpropan-1-amine (1/1) peut impliquer des réacteurs à plus grande échelle et des techniques de purification plus efficaces. L’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et le rendement de la synthèse. De plus, des méthodes de purification avancées telles que la chromatographie sur colonne et la recristallisation sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzènecarbodithioïque - N-propylpropan-1-amine (1/1) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en thiols et en amines.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique et le groupe amine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les chlorures d’acyle sont utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et amines.
Substitution : Divers composés aromatiques et amines substitués.
Applications De Recherche Scientifique
L’acide benzènecarbodithioïque - N-propylpropan-1-amine (1/1) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour son potentiel en tant que sonde biochimique et en découverte de médicaments.
Médecine : Exploré pour ses propriétés thérapeutiques et comme précurseur de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’acide benzènecarbodithioïque - N-propylpropan-1-amine (1/1) implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut former des liaisons covalentes avec des groupes thiols dans les protéines, ce qui conduit à l’inhibition ou à l’activation de l’activité enzymatique. De plus, il peut interagir avec des sites nucléophiles dans les molécules biologiques, affectant les voies et les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide benzènecarbodithioïque : Partage la partie acide benzènecarbodithioïque mais ne possède pas le groupe N-propylpropan-1-amine.
N-propylpropan-1-amine : Contient le groupe amine mais ne possède pas la partie acide benzènecarbodithioïque.
Acide thiobenzoïque : Structure similaire mais avec des substituants différents.
Unicité
L’acide benzènecarbodithioïque - N-propylpropan-1-amine (1/1) est unique en raison de la combinaison des groupes acide benzènecarbodithioïque et N-propylpropan-1-amine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications en recherche et dans l’industrie.
Propriétés
Numéro CAS |
848359-41-1 |
|---|---|
Formule moléculaire |
C13H21NS2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
benzenecarbodithioic acid;N-propylpropan-1-amine |
InChI |
InChI=1S/C7H6S2.C6H15N/c8-7(9)6-4-2-1-3-5-6;1-3-5-7-6-4-2/h1-5H,(H,8,9);7H,3-6H2,1-2H3 |
Clé InChI |
KKXDQVSVAJLLNS-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC.C1=CC=C(C=C1)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
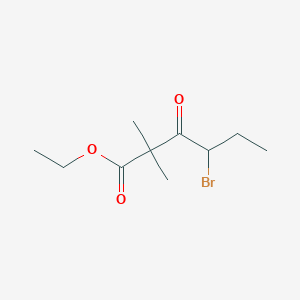
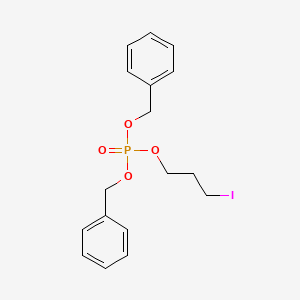
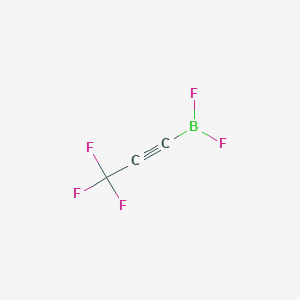
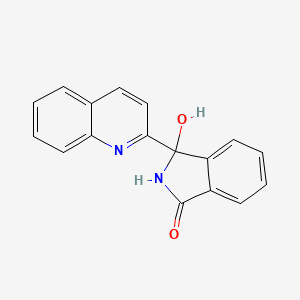
methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
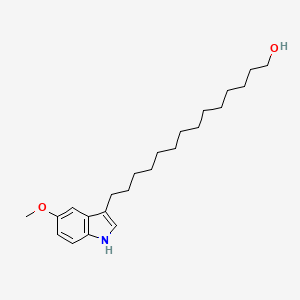
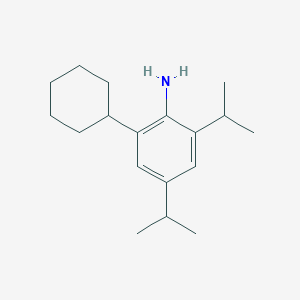
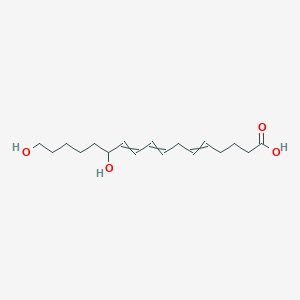
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
